2-(dimethylphosphoryl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(dimethylphosphoryl)ethan-1-ol typically involves the reaction of dimethylphosphine oxide with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
(CH3)2P(O)H+CH2CH2O→(CH3)2P(O)CH2CH2OH
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification and distillation to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylphosphoryl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like thionyl chloride can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dimethylphosphine oxide derivatives, while reduction can produce dimethylphosphine.
Scientific Research Applications
2-(Dimethylphosphoryl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound can be used in studies involving phosphoryl group interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(dimethylphosphoryl)ethan-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phosphoryl group can participate in hydrogen bonding and other interactions, influencing the activity of biological molecules. Pathways involved may include phosphorylation and dephosphorylation processes.
Comparison with Similar Compounds
Similar Compounds
Dimethylphosphine oxide: Lacks the ethan-1-ol backbone.
Ethylphosphine oxide: Contains an ethyl group instead of a dimethyl group.
Phosphorylethanolamine: Contains an amino group in place of the dimethyl groups.
Uniqueness
2-(Dimethylphosphoryl)ethan-1-ol is unique due to its specific combination of a phosphoryl group and an ethan-1-ol backbone, which imparts distinct chemical properties and reactivity compared to similar compounds.
Properties
CAS No. |
6172-05-0 |
---|---|
Molecular Formula |
C4H11O2P |
Molecular Weight |
122.10 g/mol |
IUPAC Name |
2-dimethylphosphorylethanol |
InChI |
InChI=1S/C4H11O2P/c1-7(2,6)4-3-5/h5H,3-4H2,1-2H3 |
InChI Key |
QZVZISMKIPIGBT-UHFFFAOYSA-N |
Canonical SMILES |
CP(=O)(C)CCO |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.